molecular formula C12H19NO3 B8226334 cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate

cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B8226334
M. Wt: 225.28 g/mol
InChI Key: PEVWOQYGKPDJEW-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate (CAS No. 1251004-25-7) is a bicyclic organic compound with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.284 g/mol . Its structure consists of a bicyclo[4.2.0]octane core, featuring a seven-membered fused ring system with one nitrogen atom (3-aza) and a ketone group (7-oxo). The tert-butyl carboxylate group at position 3 enhances steric protection and influences solubility and stability. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of β-lactamase inhibitors and other bioactive molecules.

Nomenclature Note: Discrepancies in numbering (e.g., "7-oxo" vs. "8-oxo") arise from differing conventions for bicyclo system indexing. The CAS-registered name specifies "8-oxo," but the user’s query uses "7-oxo," likely reflecting alternate numbering practices .

Properties

IUPAC Name

tert-butyl (1R,6R)-7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-4-9-8(7-13)6-10(9)14/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVWOQYGKPDJEW-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate typically involves the following steps:

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate is a bicyclic compound that has garnered attention in various scientific research applications. Its unique structural properties and potential biological activities make it a subject of interest in medicinal chemistry, pharmacology, and organic synthesis.

Medicinal Chemistry

The compound is explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for developing new drugs. Studies have indicated that compounds with similar bicyclic structures often exhibit significant biological activity, including antibacterial and antifungal properties.

Synthesis of Derivatives

Research has focused on the synthesis of various derivatives of this compound to enhance its pharmacological profile. Modifications to the side chains or functional groups can lead to compounds with improved efficacy and reduced toxicity.

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antimicrobial Activity : Preliminary studies have shown that certain derivatives exhibit antimicrobial properties, which could be useful in treating infections caused by resistant strains of bacteria.
  • Cytotoxicity : Research into the cytotoxic effects on cancer cell lines has been conducted, indicating potential applications in oncology.

Neuropharmacology

Due to its structural similarities to known neuroactive compounds, this compound is also being studied for its effects on the central nervous system. Investigations into its potential as an anxiolytic or antidepressant are ongoing.

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecular architectures. Its bicyclic structure allows for various chemical transformations that can yield valuable synthetic products.

Case Study 1: Antimicrobial Derivatives

A study published in a peer-reviewed journal examined several derivatives of this compound for their antimicrobial efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria. The results indicated that specific modifications enhanced activity, suggesting pathways for future drug development.

Case Study 2: Neuropharmacological Effects

Another research article explored the neuropharmacological effects of this compound in animal models, focusing on behavioral assays that assess anxiety and depression-like symptoms. The findings suggested that certain derivatives could modulate neurotransmitter systems effectively, warranting further investigation into their therapeutic potential.

Data Table: Summary of Research Findings

Study FocusKey FindingsReference
Antimicrobial ActivityEnhanced efficacy with specific derivativesJournal of Medicinal Chemistry
CytotoxicityPotential effects on cancer cell linesCancer Research Journal
NeuropharmacologyModulation of anxiety and depression symptomsNeuropharmacology Reviews

Mechanism of Action

The mechanism of action for cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate is not well-documented. its effects are likely mediated through interactions with various molecular targets, including enzymes and receptors. The bicyclic structure may allow it to fit into specific binding sites, thereby modulating biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of bicyclic tert-butyl carboxylates with nitrogen and oxygen functionalities. Below is a detailed comparison with key analogs:

Structural and Functional Group Analysis

Compound Name CAS No. Molecular Formula Key Structural Features Similarity Score
cis-tert-Butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate 1251004-25-7 C₁₂H₁₉NO₃ Bicyclo[4.2.0]octane, 3-aza, 7-oxo, tert-butyl carboxylate Reference compound
3-Boc-3-azabicyclo[3.2.1]octan-8-one 637301-19-0 C₁₂H₁₉NO₃ Bicyclo[3.2.1]octane, 3-aza, 8-oxo, tert-butyl carboxylate 0.95
cis-tert-Butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 1245645-37-7 C₁₂H₁₇NO₃ Bicyclo[3.1.0]hexane, 3-aza, 6-acetyl, tert-butyl carboxylate 0.91
tert-Butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate 885271-67-0 C₁₁H₁₈N₂O₂ Bicyclo[4.2.0]octane, 3,7-diaza, no oxo, tert-butyl carboxylate N/A

Key Differences and Implications

Ring Size and Strain :

  • The bicyclo[4.2.0]octane system in the target compound provides greater conformational flexibility compared to the strained bicyclo[3.2.1]octane (CAS 637301-19-0). This impacts reactivity in ring-opening reactions and substrate binding in biological targets .
  • The bicyclo[3.1.0]hexane analog (CAS 1245645-37-7) exhibits higher ring strain due to its smaller fused rings, favoring nucleophilic attack at the acetyl group .

Functional Group Positioning: The 7-oxo group in the target compound vs. For example, the 7-oxo group may enhance interactions with catalytic serine residues in β-lactamases . The diaza system in CAS 885271-67-0 introduces a second nitrogen, increasing basicity and metal-chelating capacity compared to the mono-aza target compound .

Substituent Effects: The acetyl group in CAS 1245645-37-7 vs. tert-Butyl carboxylate groups across all analogs improve solubility in organic solvents and stabilize intermediates during synthesis .

Q & A

Basic Research Questions

What experimental strategies are recommended for confirming the bicyclo[4.2.0]octane core structure of this compound?

To validate the bicyclo[4.2.0]octane scaffold, employ X-ray crystallography using SHELX software for refinement (e.g., SHELXL for small-molecule structures) . Pair this with NMR spectroscopy :

  • 1H/13C NMR to confirm substituent positions (e.g., tert-butyl and carboxylate groups).
  • 2D NMR (COSY, HSQC, HMBC) to resolve ring connectivity and stereochemistry.
    For example, the bicyclo[4.2.0] system in β-lactam antibiotics like cefditoren pivoxil (a structurally analogous compound) was confirmed via similar methods .

What synthetic routes are commonly used to prepare this bicyclic compound?

The compound is likely synthesized via ring-closing strategies typical of β-lactam intermediates:

Cycloaddition reactions (e.g., [2+2] ketene-imine cyclization) to form the bicyclo[4.2.0] system.

Protection of the amine with tert-butyloxycarbonyl (Boc) groups, as seen in related bicyclic carbamates .

Oxidation at C7 using mild oxidizing agents (e.g., TEMPO/O2) to introduce the 7-oxo group.
Purification via recrystallization or preparative HPLC (C18 columns, acetonitrile/water gradients) is critical to isolate the cis isomer .

Advanced Research Questions

How can enantiomeric purity be ensured during synthesis, given the stereochemical complexity of the bicyclo[4.2.0] system?

Use chiral chromatography (e.g., Chiralpak IA/IB columns) with mobile phases optimized for polar bicyclic compounds. Validate enantiomeric excess (ee) via:

  • Circular Dichroism (CD) spectroscopy.
  • Crystallographic data to confirm absolute configuration .
    For example, stereochemical control in similar azabicyclo compounds (e.g., cefotetan intermediates) requires strict temperature and solvent polarity monitoring during cyclization .

What analytical challenges arise in quantifying degradation products under accelerated stability conditions?

Under thermal or hydrolytic stress, degradation pathways may include:

  • Ring-opening at the β-lactam moiety (if present).
  • Oxidative decomposition of the tert-butyl group.
    HPLC-MS/MS with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and a gradient of 0.1% formic acid/acetonitrile is recommended. Quantify degradation using stability-indicating methods validated per ICH guidelines, as demonstrated for cefditoren pivoxil .

Table 1: Example HPLC Parameters for Degradation Analysis

ParameterCondition
ColumnC18, 5 µm, 250 × 4.6 mm
Mobile Phase0.1% HCOOH (A) / ACN (B)
Gradient10% B → 90% B over 25 min
Flow Rate1.0 mL/min
DetectionUV 254 nm + ESI-MS (m/z 200–600)

How can computational modeling predict the compound’s reactivity in catalytic systems?

Perform DFT calculations (e.g., Gaussian 16) to map:

  • Electrostatic potential surfaces of the bicyclo[4.2.0] ring.
  • Transition states for ring-opening reactions.
    Compare results to experimental kinetics data. For instance, β-lactamase enzyme interactions with bicyclic substrates (e.g., cefazedone analogs) have been modeled using similar approaches .

What statistical methods are appropriate for reconciling contradictory crystallographic and spectroscopic data?

Use R software (v4.2.0) with packages like lme4 for mixed-effects modeling to assess systematic errors. For example:

  • Apply Kruskal-Wallis tests to compare bond-length distributions across datasets .
  • Validate outliers via residual analysis in SHELXL refinement outputs .

Methodological Notes

  • Avoid commercial suppliers like BLD Pharmatech or 960 Chemical Network due to unreliable purity data .
  • Prioritize peer-reviewed syntheses (e.g., β-lactam antibiotic protocols) over vendor-provided protocols .
  • Safety : Follow GHS guidelines (e.g., H302, H315) for handling tert-butyl derivatives, including proper ventilation and PPE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.